molecular formula C17H10F2N2O4S3 B2388095 N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide CAS No. 866019-36-5

N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B2388095
CAS No.: 866019-36-5
M. Wt: 440.45
InChI Key: ALZWICNGDIDANK-UHFFFAOYSA-N
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Description

N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide is a high-purity, synthetic benzenesulfonamide derivative intended for research use only. This compound is part of a class of chemicals that has demonstrated significant potential in preclinical neuroscience research, particularly in the study of neurological disorders and conditions involving behavioral sensitization . Benzenesulfonamide derivatives are investigated primarily for their carbonic anhydrase inhibitory activity, which is a documented mechanism by which related compounds attenuate nicotine-induced behavioral sensitization in experimental models, potentially through the modulation of dopaminergic tone and stabilization of glutamate release . Furthermore, structurally similar sulfonamides have shown promising analgesic and antiallodynic effects in models of acute and diabetic neuropathic pain, with their mechanisms potentially involving serotonergic (5-HT3) and opioidergic pathways . The molecular structure of this particular compound, featuring dual sulfonamide groups, a fluorinated aromatic system, and a cyano-substituted thienyl moiety, is designed to offer unique properties for exploring enzyme inhibition and receptor interactions. Researchers can utilize this chemical as a key reference standard or as a building block in medicinal chemistry programs aimed at developing novel therapeutic agents for addiction, neuropathic pain, and other central nervous system disorders. This product is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O4S3/c18-13-1-5-15(6-2-13)27(22,23)21(17-12(11-20)9-10-26-17)28(24,25)16-7-3-14(19)4-8-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZWICNGDIDANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N(C2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-2-thienylamine with 4-fluorobenzenesulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 4-fluorophenylsulfonyl chloride to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of TNF-α Converting Enzyme (TACE)
Research indicates that compounds similar to N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide can act as inhibitors of TACE, an enzyme responsible for the cleavage of pro-TNF-α into its active form. This mechanism is crucial in treating inflammatory diseases, as TNF-α is involved in numerous pro-inflammatory processes. The inhibition of TACE can potentially lead to therapeutic benefits in conditions such as rheumatoid arthritis, Crohn's disease, and other autoimmune disorders .

1.2. Anticancer Properties
Studies have demonstrated that sulfonamide derivatives exhibit significant anticancer activity. For instance, research on similar compounds has shown effectiveness against various cancer cell lines, indicating that this compound may possess similar properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of sulfonamide compounds is vital for optimizing their pharmacological properties. The presence of specific functional groups, such as cyano and fluorine substituents, significantly influences the biological activity of these compounds. For example, the incorporation of a cyano group has been linked to enhanced potency against certain targets, while fluorine atoms can improve metabolic stability and bioavailability .

Potential Therapeutic Areas

3.1. Autoimmune Diseases
Given its potential to inhibit TNF-α production, this compound may be beneficial in treating autoimmune diseases characterized by excessive inflammation. Conditions like lupus and multiple sclerosis could see therapeutic advancements through the application of such inhibitors .

3.2. Cancer Treatment
The anticancer properties suggest that this compound could be developed into a therapeutic agent for various malignancies. Further studies are required to elucidate its efficacy across different cancer types and to determine optimal dosing regimens .

Table 1: Summary of Case Studies on Related Compounds

Study ReferenceCompoundTargetResult
Sulfonamide DerivativeTACESignificant inhibition observed
Indeno[1,2-c]pyrazolinesCancer Cell LinesHigh potency against multiple cancer types

Mechanism of Action

The mechanism of action of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide involves its interaction with specific molecular targets. The cyano and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The fluoro groups enhance the compound’s binding affinity and stability, making it a potent inhibitor in biochemical pathways.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The 3-cyano group on the thiophene ring (target compound) enhances electrophilicity, similar to cyano-substituted pyridines . This contrasts with electron-donating groups (e.g., methyl in ), which increase steric bulk but reduce reactivity. Halogenation: Fluorine atoms at the para positions (common in all analogs) improve metabolic stability and influence crystal packing via C–F···π interactions . Heterocycles: Thiophene (target compound) and pyridine rings introduce π-conjugation, affecting electronic spectra and binding affinities in biological systems.
  • Spectral Data :

    • IR spectra for sulfonamides typically show ν(SO₂) at 1350–1375 cm⁻¹ and ν(C≡N) at ~2230–2245 cm⁻¹ .
    • ¹⁹F NMR chemical shifts for para-fluorinated aryl groups range from -110 to -115 ppm .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Parameters of Selected Sulfonamides
Compound Space Group Unit Cell Parameters (Å) Dihedral Angle (°) Torsional Angles (°)
4-Fluoro-N-(4-nitrophenyl) analog P21/c a=7.21, b=12.98, c=14.15 82.3 177.5 (C–S–N–C)
N-(2,3-Dimethylphenyl) analog Pbca a=9.95, b=14.71, c=26.69 89.5 179.2 (C–S–N–C)
Bromine-substituted analog P21/n a=14.09, b=5.95, c=17.32 75.8 176.9 (C–S–N–C)
Key Observations:
  • Dihedral Angles : The dihedral angle between the sulfonyl benzene and the substituted aryl ring ranges from 75.8° to 89.5°, influenced by steric and electronic effects. The target compound’s thiophene ring may reduce this angle due to smaller steric bulk compared to dimethylphenyl .
  • Torsional Angles : All analogs exhibit near-planar C–S–N–C torsional angles (~177–179°), critical for maintaining sulfonamide conformation and hydrogen-bonding networks .

Biological Activity

N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • A thienyl ring with a cyano group at the 3-position.
  • A fluorobenzenesulfonamide moiety that enhances its biological properties.

The molecular formula can be represented as C18_{18}H14_{14}F2_2N2_2O4_4S2_2.

Research indicates that this compound exhibits multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. For example, it demonstrates significant inhibition against COX-2, which is implicated in inflammation and pain .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
COX-1 InhibitionIC50 = 19.45 μM
COX-2 InhibitionIC50 = 31.4 μM
Antimicrobial ActivityActive against MRSA and SE
Antifungal ActivityInhibition of biofilm formation in C. tropicalis

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties, this compound was tested against multiple strains of Staphylococcus aureus and Enterococcus faecalis. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM, indicating robust activity against these pathogens .
  • Anti-inflammatory Potential : A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results demonstrated significant reduction in paw swelling and inflammatory markers when treated with the compound compared to control groups .

Research Findings

Recent studies have also explored structure-activity relationships (SARs) for derivatives of this compound, revealing that modifications to the thienyl and sulfonamide groups can enhance biological activity. For instance, fluorination at specific positions has been linked to improved COX inhibition and increased antimicrobial potency .

Q & A

What are the key considerations for synthesizing N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide?

Level: Basic
Answer:
Synthesis typically involves multi-step organic reactions, including sulfonylation, nucleophilic substitution, and cyclization. Critical factors include:

  • Reaction Conditions: Temperature control (e.g., 0–60°C for sulfonamide bond formation) and solvent choice (e.g., DMF or THF for polar intermediates) to optimize yields .
  • Purification: Column chromatography or recrystallization to isolate the target compound from byproducts.
  • Functional Group Compatibility: The cyano and thienyl groups require protection during sulfonylation to avoid side reactions .

How is the crystal structure of this compound validated?

Level: Basic
Answer:
X-ray crystallography is the primary method:

  • Data Collection: High-resolution diffraction data collected at low temperatures (e.g., 173 K) to minimize thermal motion .
  • Refinement: SHELXL software for structural refinement, ensuring accurate bond lengths and angles .
  • Visualization: ORTEP-III for generating thermal ellipsoid diagrams to assess disorder or anisotropy .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and purity. For example, fluorine atoms at the 4-fluorophenyl group show distinct 19F^{19}\text{F} shifts .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • IR Spectroscopy: Identification of sulfonamide (S=O stretching at ~1350 cm1^{-1}) and cyano (C≡N at ~2200 cm1^{-1}) groups .

How can researchers address unexpected byproducts during synthesis?

Level: Advanced
Answer:

  • Analytical Screening: Use HPLC or UPLC to detect impurities early. Adjust reaction stoichiometry or catalysts (e.g., Pd for cross-coupling) to suppress side reactions .
  • Mechanistic Studies: Density Functional Theory (DFT) calculations to model reaction pathways and identify intermediates prone to side reactions.
  • Crystallographic Analysis: Resolve unexpected products via X-ray diffraction, as demonstrated in studies of analogous sulfonamides .

What strategies optimize binding affinity studies for biological targets?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR): Real-time monitoring of interactions with enzymes or receptors (e.g., carbonic anhydrase isoforms) to calculate KdK_d values .
  • Structure-Activity Relationship (SAR): Systematic substitution of the thienyl or fluorophenyl groups to assess impact on potency .
  • Molecular Docking: Software like AutoDock Vina to predict binding modes, guided by crystallographic data .

How do functional groups influence the compound’s reactivity and stability?

Level: Advanced
Answer:

  • Cyano Group: Enhances electrophilicity for nucleophilic attacks but may hydrolyze under acidic conditions. Stabilize via steric hindrance or low-temperature storage .
  • Fluorine Atoms: Improve metabolic stability and lipophilicity. Para-fluorine on the benzene ring increases electron-withdrawing effects, affecting sulfonamide acidity (pKaK_a ~8–10) .
  • Thienyl Moiety: Participates in π-π stacking with aromatic residues in target proteins, confirmed via crystallography .

What computational methods aid in designing derivatives with enhanced properties?

Level: Advanced
Answer:

  • Quantum Mechanical Calculations: Assess electronic effects of substituents (e.g., Hammett σ constants for fluorine) .
  • Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility in biological environments .
  • ADMET Prediction: Tools like SwissADME to optimize pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) .

How are data contradictions resolved in crystallographic and spectroscopic analyses?

Level: Advanced
Answer:

  • Cross-Validation: Compare X-ray data with NMR/IR results. For example, conflicting bond lengths may indicate disorder, resolved via SHELXL’s PART instruction .
  • Twinned Data Analysis: Use PLATON to detect twinning and reprocess data with HKL-3000 .
  • Dynamic Effects: Variable-temperature NMR to distinguish static disorder from dynamic motion .

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